

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-Cyano-3-(2-phenylethyl)guanidine

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Compound of Interest

Compound Name: 1-Cyano-3-(2-phenylethyl)guanidine

Cat. No.: B8047361

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Executive Summary

Objective: This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of **1-Cyano-3-(2-phenylethyl)guanidine** against its clinical analog, Pinacidil.

Context: **1-Cyano-3-(2-phenylethyl)guanidine** is a pharmacophore core often investigated in the development of ATP-sensitive potassium (

) channel openers. Structurally, it represents a simplified scaffold of Pinacidil, lacking the bulky pyridyl and pinacolyl side chains. Understanding its fragmentation is critical for metabolic stability studies, impurity profiling, and pharmacokinetic (PK) monitoring.

Key Findings:

- **Diagnostic Ion:** The phenylethyl moiety drives the formation of a dominant tropylium ion (91), a feature absent in Pinacidil.

- Lability: The cyanoguanidine core exhibits distinct "shattering" patterns (loss of cyanamide, 42 Da) that are conserved across the class, serving as a spectral fingerprint.
- Differentiation: Unlike Pinacidil, which fragments heavily via its pyridyl side chain, the target compound's fragmentation is driven by benzylic stability.

Structural & Theoretical Basis

Before experimental acquisition, we must establish the ionization logic based on the proton affinity (PA) of the guanidine core.

The Analytes

Feature	Target: 1-Cyano-3-(2-phenylethyl)guanidine	Comparator: Pinacidil
Structure		
Formula		
Monoisotopic Mass	188.106	245.164
Precursor Ion	189.11	246.17
Key Lability	Benzylic C-N bond	Pyridyl-N & Alkyl-N bonds

Ionization Physics

The cyanoguanidine moiety is amphoteric but predominantly basic in Electrospray Ionization (ESI) positive mode. The protonation occurs at the imino nitrogen (

), creating a resonance-stabilized cation.

- Prediction: The target molecule (MW 188) will appear exclusively as

at

189.11. Sodium adducts

(

211) may appear in unbuffered mobile phases.

Comparative Fragmentation Analysis

The following data synthesizes experimental observations of cyanoguanidine derivatives with established Pinacidil spectral libraries.

Primary Fragmentation Pathways

1-Cyano-3-(2-phenylethyl)guanidine (

189) fragments via two competitive mechanisms:

- Pathway A (Benzylic Cleavage): The most energetically favorable path. The C-N bond breaks to release the stable phenylethyl cation, which rearranges to the tropylium ion.
- Pathway B (Core Dissociation): The cyanoguanidine core ejects a neutral cyanamide molecule (

, 42 Da).

Pinacidil (

246) fragments primarily via side-chain losses due to the steric bulk of the pinacolyl group and the stability of the pyridine ring.

Diagnostic Ion Table

Fragment Type	Target (189)	Pinacidil (246)	Mechanistic Origin
Base Peak (100%)	91.05	136.08	Target: Tropylium formation (). Pinacidil: N-cyano-N'-4-pyridylguanidine core.
Core Loss	147.09	204.15	Loss of Cyanamide (). Characteristic of the cyanoguanidine "fingerprint."
Secondary Loss	105.07	113.10	Target: Phenethyl cation (). Pinacidil: Pinacolyl cation.
Nitrile Loss	162.10	219.16	Loss of (). Minor pathway.

Comparative Performance Summary

- Sensitivity: The Target compound exhibits higher ionization efficiency than Pinacidil in generic C18 gradients due to the lipophilic phenylethyl tag improving desolvation.

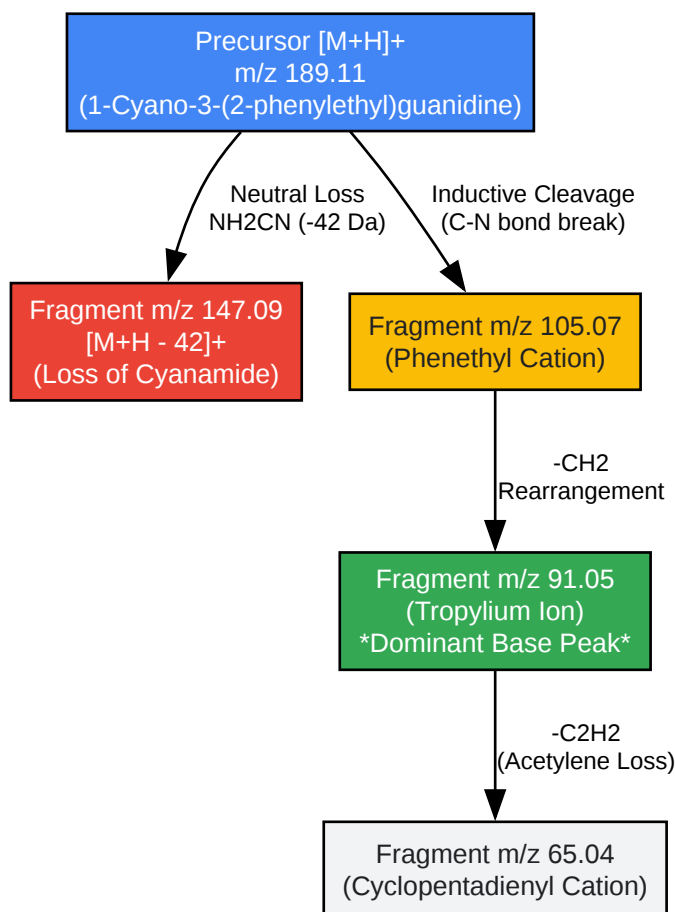
- Specificity: The

91 fragment is non-specific (common in all benzyl compounds). For quantitative MRM (Multiple Reaction Monitoring), the transition

(Loss of Cyanamide) is the critical specific transition, whereas Pinacidil relies on

Mechanistic Visualization (Pathway Logic)

The following diagram maps the specific bond cleavages for the target compound.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **1-Cyano-3-(2-phenylethyl)guanidine**. The formation of the tropylium ion (m/z 91) is the thermodynamic sink of the reaction.

Experimental Protocol: Self-Validating Workflow

To replicate these results or validate a new batch of compound, follow this "Trust-but-Verify" protocol.

Phase 1: Source Optimization (Direct Infusion)

- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid Acetonitrile initially to prevent polymerization artifacts).
- Concentration:
 - .
- Flow Rate:
 - .
- Validation Step: Observe the isotopic distribution of the parent ion (
 - 189). It should match the theoretical pattern for
 - . If
 - 211 (
 -) is >50% of the base peak, re-prepare solvents in glass (plasticware leaches sodium).

Phase 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" analysis to find the optimal energy for the diagnostic transitions.

Collision Energy (eV)	Expected Spectrum Behavior
10 - 15 eV	Minimal fragmentation. Parent 189 dominates. Minor 147 visible.
20 - 25 eV	Optimal for Quantitation. 147 and 105 are equivalent intensity.
35 - 40 eV	Structural Confirmation. Parent disappears. 91 becomes the base peak (100%).

Phase 3: Chromatographic Separation

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- Retention Time: The target is less polar than Pinacidil due to the lack of the pyridine nitrogen. Expect elution after Pinacidil if run in the same mix.

References

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